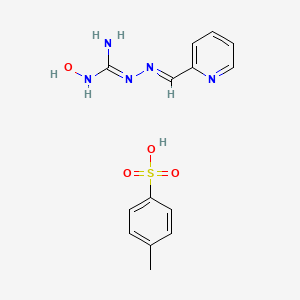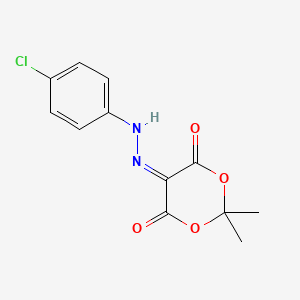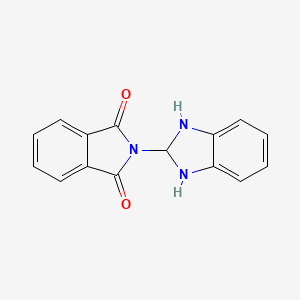![molecular formula C13H14N2O4S B14423318 4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 83962-07-6](/img/structure/B14423318.png)
4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an imidazolone ring, a benzoyl group substituted with a methanesulfonyl group, and an ethyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazolone Ring: The imidazolone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Substitution with Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzoyl intermediate with methanesulfonyl chloride in the presence of a base.
Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and methanesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
- 4-Ethyl-5-[4-(methylsulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one
- 4-Ethyl-5-[4-(ethylsulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one
- 4-Ethyl-5-[4-(propylsulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one
Uniqueness
4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific substitution pattern on the benzoyl group also contributes to its unique properties and applications.
属性
CAS 编号 |
83962-07-6 |
|---|---|
分子式 |
C13H14N2O4S |
分子量 |
294.33 g/mol |
IUPAC 名称 |
4-ethyl-5-(4-methylsulfonylbenzoyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C13H14N2O4S/c1-3-10-11(15-13(17)14-10)12(16)8-4-6-9(7-5-8)20(2,18)19/h4-7H,3H2,1-2H3,(H2,14,15,17) |
InChI 键 |
VFQKVKNICIADBO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



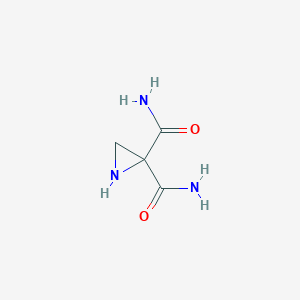

![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)
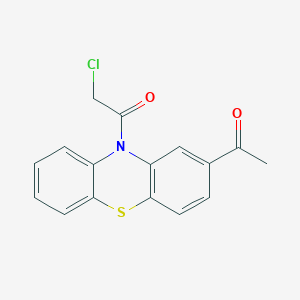
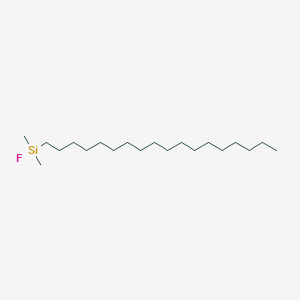
![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
